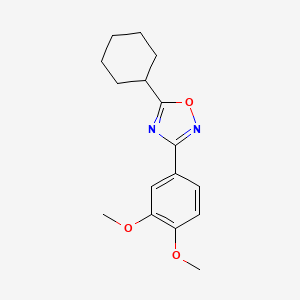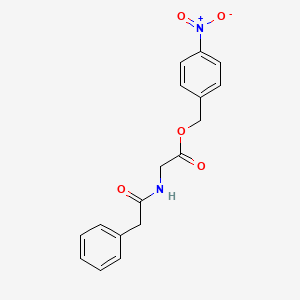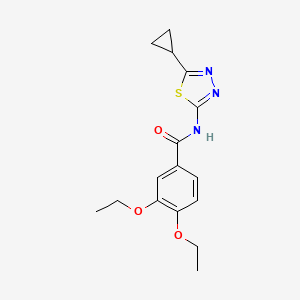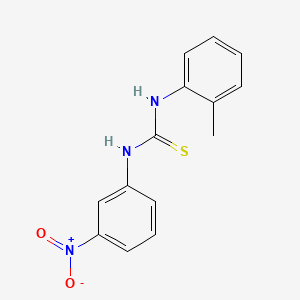
5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as CDPO, is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the family of oxadiazoles, which have been extensively studied due to their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. This compound has also been found to modulate the activity of various enzymes and signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of antioxidants and decrease the levels of pro-inflammatory cytokines in the brain. This compound has also been found to improve mitochondrial function and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity for its target molecules. This compound is also relatively easy to synthesize and can be obtained in reasonable yields. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole research. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and decreased toxicity. Another direction is the investigation of this compound's potential in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzohydrazide with cyclohexyl isocyanate in the presence of triethylamine and acetonitrile. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of this compound obtained from this method is around 60%.
Wissenschaftliche Forschungsanwendungen
5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has shown potential in various scientific research applications, including neuroscience, neuroprotection, and cancer research. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been found to have neuroprotective effects in models of traumatic brain injury and stroke.
In cancer research, this compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-13-9-8-12(10-14(13)20-2)15-17-16(21-18-15)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYZVOJGICCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)








![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)

